molecular formula C14H10ClF3N2O2 B2502714 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926187-51-1

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B2502714
CAS No.: 926187-51-1
M. Wt: 330.69
InChI Key: BOJUOGNLBNUJAD-UHFFFAOYSA-N
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Description

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H10ClF3N2O2 and its molecular weight is 330.69. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid and its derivatives are significant in chemical synthesis. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the formation of various condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, which are crucial for further chemical applications (Arbačiauskienė et al., 2011). Similarly, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde has been utilized in microwave-assisted treatments under Sonogashira-type cross-coupling conditions to create 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines (Palka et al., 2014).

Optical and Material Science Applications

In material science, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized, revealing their potential in optical nonlinearity and optical limiting applications, indicating their use in advanced material science fields (Chandrakantha et al., 2013). This showcases the compound's significance in developing new materials with unique optical properties.

Structural and Spectral Investigations

Structural and spectral studies of 1H-pyrazole-3-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted, focusing on their crystal structures, molecular electrostatic potential, and HOMO–LUMO energy levels, essential for understanding their chemical behavior and potential applications in various scientific domains (Viveka et al., 2016).

Antibacterial Properties

Certain derivatives have shown promising antibacterial activities. For instance, compounds synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated significant antibacterial activities against various bacterial strains, indicating their potential in developing new antibacterial agents (Reddy et al., 2010).

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O2/c15-9-5-4-7(14(16,17)18)6-11(9)20-10-3-1-2-8(10)12(19-20)13(21)22/h4-6H,1-3H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJUOGNLBNUJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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